Phosphatidyl-tris

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

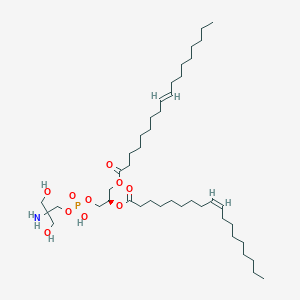

Phosphatidyl-tris, also known as this compound, is a useful research compound. Its molecular formula is C43H82NO10P and its molecular weight is 804.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cellular Signaling and Membrane Dynamics

Phosphatidyl-Tris plays a significant role in cellular signaling processes. Its interaction with proteins involved in membrane dynamics has been studied extensively:

- Membrane Interaction Studies : Research indicates that phosphatidylserine (PS), which shares structural similarities with this compound, enhances the transfer of ceramide-1-phosphate (C1P) between membranes. This suggests that this compound may also facilitate similar interactions, promoting lipid exchange at membrane contact sites (MCSs) between organelles such as the endoplasmic reticulum (ER) and mitochondria .

- Fluorescence Studies : Advanced techniques like fluorescence recovery after photobleaching (FRAP) and total internal reflection fluorescence microscopy (TIRFM) have been employed to analyze the dynamics of PS in live cells. These methods can potentially be adapted to study this compound, providing insights into its behavior within cellular membranes .

Therapeutic Potential

The therapeutic applications of this compound are emerging, particularly in the context of infectious diseases and cancer:

- Antimicrobial Activity : High-throughput screening has identified inhibitors targeting phosphatidylserine decarboxylases (PSD), which are crucial for maintaining cellular phospholipid homeostasis. Given the structural relationship between PS and this compound, compounds that affect PSD may also influence this compound metabolism, presenting a novel avenue for developing antimicrobial agents against drug-resistant strains .

- Cancer Research : Recent studies suggest that targeting PSDs may have implications in cancer treatment. The modulation of phospholipid metabolism, including that of this compound, could influence tumor growth and metastasis. This highlights the need for further investigation into how this compound can be leveraged in cancer therapies .

Case Study 1: Phospholipid Exchange at Membrane Contact Sites

A study demonstrated that PS synthase activity is enriched at ER-mitochondria contact sites, enhancing PS transfer to mitochondria. This mechanism is likely applicable to this compound due to its similar structural characteristics. The research highlights how localized enzymatic activity can promote lipid exchange critical for cellular function .

Case Study 2: Phosphatidylserine in Pollen Tube Growth

In plant biology, research on Arabidopsis revealed that PS localization at the apical region of pollen tubes is essential for proper growth and signaling. The findings suggest that similar mechanisms involving this compound may exist in other plant systems, potentially influencing growth patterns through lipid-mediated signaling .

Data Tables

Propiedades

Número CAS |

131235-28-4 |

|---|---|

Fórmula molecular |

C43H82NO10P |

Peso molecular |

804.1 g/mol |

Nombre IUPAC |

[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1 |

Clave InChI |

YIOFGSXRHXGDLX-NZFSMJPNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |

Sinónimos |

1,2-dioleoyl-sn-glycero-3-phospho-tris phosphatidyl-Tris |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.